molecular formula C22H16ClN5O2 B6551921 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-40-6

5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551921
CAS No.: 1040671-40-6
M. Wt: 417.8 g/mol
InChI Key: CQCVWUBFFVIOCT-UHFFFAOYSA-N
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Description

The compound 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 5 with a 3-(3-chlorophenyl)-1,2,4-oxadiazole methyl group and at position 2 with a 4-methylphenyl group. The 1,2,4-oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, while the chloro and methyl substituents influence lipophilicity and steric interactions .

Properties

IUPAC Name

5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2/c1-14-5-7-15(8-6-14)18-12-19-22(29)27(9-10-28(19)25-18)13-20-24-21(26-30-20)16-3-2-4-17(23)11-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCVWUBFFVIOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Target Compound : Pyrazolo[1,5-a]pyrazin-4-one (pyrazine-based core).
  • MK7/MK8 (): Pyrazolo[1,5-a]pyrimidin-7(4H)-one (pyrimidine-based core). Key Difference: Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyrimidine (nitrogen atoms at 1,3-positions).
Dihydro vs. Fully Aromatic Cores
  • : 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one.

Substituent Analysis

1,2,4-Oxadiazole Derivatives
  • Target Compound : 3-(3-Chlorophenyl)-1,2,4-oxadiazole methyl group.
  • : 6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl) substituent on a thienopyrimidinone core. Comparison: The chloro substituent’s position (meta in target vs. ortho in ) alters steric and electronic profiles. Meta substitution may reduce steric hindrance in binding pockets .
  • : 3-Hydroxymethyl-5-[(methyl-1,3,4-oxadiazolyl)methyl] substituents.
    • Comparison : Hydroxymethyl groups increase hydrophilicity, contrasting with the target’s chloro and methylphenyl groups, which enhance lipophilicity .
Aromatic Substituents at Position 2
  • Target Compound : 4-Methylphenyl (electron-donating group).
  • : 3-Chloro-4-ethoxyphenyl (electron-withdrawing chloro and polar ethoxy groups). Impact: Ethoxy groups may improve solubility but reduce membrane permeability compared to the target’s nonpolar methyl group .
Lipophilicity and Solubility
  • Target Compound : High logP predicted due to chloro and methylphenyl groups.
  • : Dimethoxyphenethyl substituent introduces polarity, likely lowering logP .
  • : Hydroxymethyl group significantly reduces logP .

Data Tables

Table 1: Structural and Substituent Comparison

Compound Core Structure Position 2 Substituent Position 5 Substituent Key Properties
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl 3-(3-Chlorophenyl)-1,2,4-oxadiazole High logP, rigid
Dihydropyrazolo-pyrazinone 4-Chlorophenyl 3,4-Dimethoxyphenethyl Moderate logP, flexible
Pyrazolo[1,5-a]pyrimidin-7-one 3-Chlorophenyl Phenyl Aromatic, planar
Pyrazolo[1,5-a]pyrazin-4-one Phenyl Hydroxymethyl + methyl-oxadiazole Low logP, hydrophilic

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